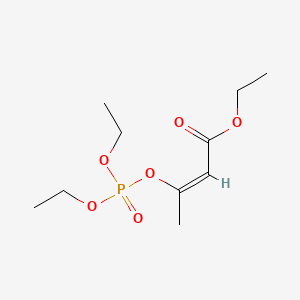

OS 1808

Description

Propriétés

Numéro CAS |

5675-57-0 |

|---|---|

Formule moléculaire |

C10H19O6P |

Poids moléculaire |

266.23 g/mol |

Nom IUPAC |

ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |

InChI |

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |

Clé InChI |

JHCCEPMFFLZBLL-HJWRWDBZSA-N |

SMILES isomérique |

CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |

SMILES canonique |

CCOC(=O)C=C(C)OP(=O)(OCC)OCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AI 3-22015; AI-3-22015; AI3-22015 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of BI-1808: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.

Core Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:

-

Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the pro-survival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]

-

FcγR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

-

Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9] Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]

-

Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]

Data Presentation

Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

| Parameter | Model/System | Key Findings | Reference(s) |

| Binding Affinity | Recombinant human and cynomolgus TNFR2 | Sub-nanomolar affinity | [9] |

| In Vivo Efficacy (Monotherapy) | Syngeneic mouse tumor models (using a murine surrogate antibody) | Potent anti-tumor activity; regression of large established tumors. | [4][7] |

| In Vivo Efficacy (Combination Therapy) | Syngeneic mouse tumor models with partial sensitivity to checkpoint blockade | Complete cures observed in all treated mice when combined with an anti-PD-1 antibody. | [3][8] |

| Toxicology | Cynomolgus Macaques | Well-tolerated at doses up to 200 mg/kg administered weekly for four weeks. | [4] |

| Pharmacokinetics (NHP) | Cynomolgus Macaques | Expected half-life of two weeks at receptor saturation. | [4] |

| Cytokine Release | In vitro human cell assays and humanized mouse models | No indications of harmful cytokine release. | [4] |

Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors and T-cell lymphomas.

| Parameter | Patient Cohort | Key Findings | Reference(s) |

| Objective Response Rate (ORR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 46% | [11] |

| Disease Control Rate (DCR) | Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable) | 92% | [11] |

| Clinical Response (Monotherapy) | Gastrointestinal Stromal Tumor (GIST) (n=1) | Robust and ongoing partial response in a heavily pretreated patient. | [12] |

| Pharmacodynamics | Patients with advanced malignancies | Doses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval. | [3][13] |

| Biomarkers | Patients with advanced malignancies | Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W. | [3] |

| Safety | Patients with advanced malignancies | Favorable safety profile with no dose-limiting toxicities observed in the monotherapy arm. | [12] |

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.

Preclinical Toxicology in Cynomolgus Macaques

-

Objective: To assess the safety and tolerability of BI-1808.

-

Model: Cynomolgus macaques.

-

Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-week recovery period.

-

Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.

-

Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]

In Vivo Efficacy in Syngeneic Mouse Models

-

Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.

-

Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.

-

Methodology: A murine surrogate antibody with ligand-blocking and FcγR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.

-

Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).

-

Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]

Phase 1/2a Clinical Trial (NCT04752826)

-

Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.

-

Study Design: An open-label, dose-escalation, and expansion study.

-

Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).

-

Phase 1b: Combination therapy (with pembrolizumab) dose escalation.

-

Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).

-

-

Patient Population: Patients with advanced malignancies who have progressed after standard therapy.

-

Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).

-

Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).

-

Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

Visualizations

Signaling Pathway of BI-1808's Mechanism of Action

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical development workflow for BI-1808.

Clinical Trial Workflow (NCT04752826)

Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bioinvent.com [bioinvent.com]

- 3. ascopubs.org [ascopubs.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bioinvent.com [bioinvent.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to BI-1808: A First-in-Class Anti-TNFR2 Antibody

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-1808 is a first-in-class, fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] By binding to TNFR2, BI-1808 blocks the interaction with its ligand, tumor necrosis factor-alpha (TNF-α), and exerts a dual mechanism of action: the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells.[3][4][5] This activity reshapes the tumor microenvironment from immunosuppressive to immunostimulatory, offering a promising new avenue for cancer immunotherapy. Preclinical and clinical studies have demonstrated a favorable safety profile and early signs of efficacy, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab.[3][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development of BI-1808.

Core Properties of BI-1808

BI-1808 is a human IgG1 monoclonal antibody.[1] Its primary target is TNFR2 (also known as TNFRSF1B), a protein receptor that is particularly upregulated on Tregs within the tumor microenvironment.[2][6] The expression of TNFR2 is crucial for the expansion and survival of these immunosuppressive cells.[6][7]

Table 1: Key Characteristics of BI-1808

| Property | Description |

| Drug Name | BI-1808 |

| Drug Class | Monoclonal Antibody (human IgG1) |

| Target | Tumor Necrosis Factor Receptor 2 (TNFR2) |

| Mechanism of Action | Blocks TNF-α binding to TNFR2, depletes intratumoral Tregs, and expands intratumoral CD8+ T cells.[3] |

| Sponsor | BioInvent International AB[8] |

Mechanism of Action and Signaling Pathway

BI-1808's therapeutic potential stems from its ability to modulate the immune system by targeting TNFR2. Its mechanism is multifaceted:

-

TNFR2 Blockade: BI-1808 directly binds to TNFR2, preventing its interaction with TNF-α.[3]

-

Treg Depletion: The Fc region of the IgG1 antibody engages with Fcγ receptors (FcγR) on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of the TNFR2-expressing Tregs.[4][7]

-

CD8+ T Cell Expansion: By removing the immunosuppressive influence of Tregs, BI-1808 facilitates the expansion and activation of cytotoxic CD8+ T cells within the tumor.[3][5]

This reprogramming of the tumor microenvironment enhances the body's natural anti-tumor immune response.

Caption: BI-1808 binds to TNFR2 on Tregs, leading to their depletion and subsequent activation of CD8+ T cells.

The TNFR2 signaling pathway itself is complex. In T cells, it can have dual effects, promoting both effector responses and subsequent regulation.[9] TNFR2 signaling can activate both the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway, influencing cell survival and proliferation.[10][11]

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of BI-1808 demonstrated its potential for clinical development.

-

Toxicology: Studies in non-human primates (cynomolgus macaques) showed that BI-1808 was well-tolerated at doses up to 200 mg/kg.[7][12]

-

Pharmacokinetics: The pharmacokinetic profile was as expected for a monoclonal antibody.[12]

-

Efficacy: In immune-competent mouse models, a surrogate antibody for BI-1808 showed a clear relationship between dose, receptor occupancy, and anti-tumor response.[7][12] Combination with an anti-PD-1 antibody resulted in complete cures in some models.[3]

-

Cytokine Release: In vitro studies with human cells showed no signs of harmful cytokine release.[7]

Clinical Trial NCT04752826

A Phase 1/2a clinical trial (NCT04752826) is currently evaluating the safety, tolerability, and efficacy of BI-1808, both as a single agent and in combination with pembrolizumab, in patients with advanced malignancies.[8][13]

Table 2: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Solid Tumors)

| Response | Number of Patients (n=26 evaluable) |

| Complete Response (CR) | 1[6] |

| Partial Response (PR) | 1[6] |

| Stable Disease (SD) | 9[6] |

Table 3: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL)

| Response | Number of Patients (n=9 evaluable) |

| Complete Response (CR) | 1[14] |

| Partial Response (PR) | 3[14] |

| Stable Disease (SD) | 5[14] |

| Disease Control Rate | 100%[14] |

Table 4: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL, updated data)

| Response | Number of Patients (n=13 evaluable) |

| Objective Response Rate | 46% (6 patients)[15] |

| Disease Control Rate | 92% (12 patients)[15] |

| Complete Response (CR) | 1[15] |

| Partial Response (PR) | 5[15] |

| Stable Disease (SD) | 6[15] |

| Progressive Disease | 1[15] |

The trial has shown that BI-1808 has a favorable safety profile, with no dose-limiting toxicities observed in the monotherapy arm.[3] Doses of 675 mg and higher are expected to provide complete receptor occupancy throughout the dosing interval.[16]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioinvent.com [bioinvent.com]

- 5. bioinvent.com [bioinvent.com]

- 6. BI-1808 in solid tumors | BioInvent [bioinvent.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]

- 10. Role of TNF–TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The dichotomous outcomes of TNFα signaling in CD4+ T cells [frontiersin.org]

- 12. BioInvent presents new preclinical data on BI-1808, a first-in-class anti-TNFR2 antibody at the SITC 35th Anniversary Annual Meeting [prnewswire.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]

- 15. trial.medpath.com [trial.medpath.com]

- 16. ascopubs.org [ascopubs.org]

Synthesis and purification of OS 1808

A comprehensive search has revealed no specific chemical entity or drug candidate identified as "OS 1808."

Initial inquiries into the synthesis and purification of a compound designated "this compound" have not yielded any relevant results. The search results primarily pertain to the chemical element Osmium (Os), discovered in 1803, and general principles of chemical synthesis and purification. No specific molecule, therapeutic agent, or research compound with the identifier "this compound" could be located within the public domain or scientific literature based on the provided information.

Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams as requested. The core requirements of the prompt are entirely dependent on the existence and characterization of a specific chemical compound. Without a defined molecular structure, there are no synthesis or purification methods to describe, no experimental data to present, and no known biological pathways to illustrate.

It is recommended that the user verify the designation "this compound" and provide a more specific identifier for the compound of interest. This could include:

-

A full chemical name (e.g., IUPAC nomenclature)

-

A Chemical Abstracts Service (CAS) registry number

-

A reference to a scientific publication or patent where the compound is described

Once a specific and identifiable compound is provided, a thorough and detailed technical guide on its synthesis, purification, and biological context can be compiled to meet the needs of researchers, scientists, and drug development professionals.

In Vitro Activity of BI-1808: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1] Developed by BioInvent International, BI-1808 represents a novel immunotherapeutic approach for the treatment of various solid tumors and T-cell lymphomas.[2] TNFR2 is preferentially expressed on highly immunosuppressive tumor-associated regulatory T cells (Tregs), making it an attractive target for cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of the in vitro activity of BI-1808, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical characterization.

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action. Firstly, it acts as a ligand blocker, preventing the binding of tumor necrosis factor-alpha (TNF-α) to TNFR2.[1] This inhibition of TNFR2 signaling is crucial as this pathway is implicated in the expansion and survival of Tregs within the tumor microenvironment.[3] Secondly, and critically, the IgG1 Fc region of BI-1808 engages with Fcγ receptors (FcγR) on effector immune cells, leading to the FcγR-dependent depletion of intratumoral Tregs.[1] The reduction in the Treg population shifts the balance towards a more pro-inflammatory tumor microenvironment, facilitating the expansion and activation of cytotoxic CD8+ T cells.[1]

Quantitative In Vitro and Preclinical Data

The following tables summarize the key quantitative data from in vitro and preclinical studies of BI-1808 and its murine surrogate.

Table 1: Preclinical Toxicology of BI-1808 in Cynomolgus Macaques [5]

| Dosage | Administration Schedule | Observation |

| 2 mg/kg | Weekly for 4 weeks | Well-tolerated |

| 20 mg/kg | Weekly for 4 weeks | Well-tolerated |

| 200 mg/kg | Weekly for 4 weeks | Well-tolerated |

Table 2: Clinical Response to BI-1808 Monotherapy in Phase 2a Study (Cutaneous T-cell Lymphoma) [6][7]

| Metric | Value |

| Objective Response Rate | 46% (6 out of 13 evaluable patients) |

| Disease Control Rate | 92% (12 out of 13 evaluable patients) |

| Complete Response (CR) | 1 patient |

| Partial Response (PR) | 5 patients |

| Stable Disease (SD) | 6 patients |

| Progressive Disease (PD) | 1 patient |

Table 3: Clinical Response to BI-1808 Monotherapy in Phase 1/2a Study (Solid Tumors) [1]

| Tumor Type | Best Clinical Response | Number of Patients |

| Ovarian Cancer | Unconfirmed Complete Response (uCR) | 1 |

| Gastrointestinal Stromal Tumor (GIST) | Partial Response (PR) | 1 |

| Various Solid Tumors | Stable Disease (SD) | 9 |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of BI-1808 are proprietary to BioInvent. However, based on the described mechanism of action and standard immunological assays, the following represents the likely methodologies employed.

TNFR2 Binding Affinity and Ligand Blocking Assay

Objective: To determine the binding affinity of BI-1808 to human TNFR2 and its ability to block the interaction between TNF-α and TNFR2.

Methodology:

-

Reagents: Recombinant human TNFR2-Fc fusion protein, recombinant human TNF-α, BI-1808 antibody, and a labeled secondary anti-human IgG antibody.

-

Assay Principle: An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be utilized.

-

ELISA Protocol:

-

Microtiter plates are coated with recombinant human TNFR2-Fc.

-

Plates are washed and blocked to prevent non-specific binding.

-

Serial dilutions of BI-1808 are added to the wells, followed by a fixed concentration of biotinylated TNF-α.

-

After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added.

-

The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid.

-

The optical density is measured at 450 nm. A decrease in signal with increasing BI-1808 concentration indicates ligand blocking.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ligand-blocking potency of BI-1808. SPR would be used to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

In Vitro Treg Depletion Assay

Objective: To demonstrate the FcγR-dependent depletion of Tregs by BI-1808.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Effector cells (NK cells or monocytes) and CD4+ T cells are then isolated. Tregs (CD4+CD25+FoxP3+) are further purified from the CD4+ T cell population.

-

Co-culture: Tregs are labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at a specific effector-to-target ratio.

-

Treatment: BI-1808 or an isotype control antibody is added to the co-culture.

-

Analysis: After an incubation period (e.g., 4-24 hours), the percentage of dead Tregs is quantified by flow cytometry using a viability dye (e.g., 7-AAD or propidium (B1200493) iodide). An increase in Treg death in the presence of BI-1808 compared to the isotype control indicates antibody-dependent cellular cytotoxicity (ADCC) or phagocytosis (ADCP).

In Vitro CD8+ T Cell Activation Assay

Objective: To assess the ability of BI-1808 to enhance CD8+ T cell activation, proliferation, and cytokine production in the presence of Tregs.

Methodology:

-

Cell Isolation: CD8+ T cells and Tregs are isolated from human PBMCs.

-

Co-culture: CD8+ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at a suppressive ratio (e.g., 1:1 or 1:2 Treg to CD8+ T cell).

-

Stimulation and Treatment: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation. BI-1808 or an isotype control is added to the culture.

-

Analysis:

-

Proliferation: After 3-5 days, CD8+ T cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.

-

Activation Markers: The expression of activation markers such as CD69, CD25, and ICOS on CD8+ T cells is analyzed by flow cytometry.

-

Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IFN-γ and TNF-α is measured by ELISA or a multiplex bead array. An increase in proliferation, activation marker expression, and cytokine production in the presence of BI-1808 indicates a reversal of Treg-mediated suppression.

-

Visualizations

Signaling Pathway of BI-1808's Dual Mechanism of Action

Caption: Dual mechanism of BI-1808 action in the tumor microenvironment.

Experimental Workflow for In Vitro Treg Depletion Assay

Caption: Workflow for assessing BI-1808 mediated Treg depletion.

Logical Relationship of BI-1808's Therapeutic Effect

Caption: Logical flow of BI-1808's therapeutic effect.

Conclusion

BI-1808 is a promising first-in-class anti-TNFR2 antibody with a well-defined dual mechanism of action. The available in vitro and preclinical data demonstrate its potential to modulate the tumor microenvironment by depleting regulatory T cells and subsequently activating an anti-tumor T cell response. The ongoing clinical trials will further elucidate the therapeutic potential of BI-1808 in various malignancies.[2] This technical guide provides a foundational understanding of the in vitro activities of BI-1808 for researchers and professionals in the field of drug development.

References

- 1. bioinvent.com [bioinvent.com]

- 2. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]

- 3. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. BioInvent presents new preclinical data on BI-1808, a first-in-class anti-TNFR2 antibody at the SITC 35th Anniversary Annual Meeting [prnewswire.com]

- 6. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 - BioSpace [biospace.com]

- 7. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | Company Announcement | Investegate [investegate.co.uk]

Technical Guide: Solubility and Stability Profile of OS 1808

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of OS 1808, a novel investigational compound. The following sections detail the experimental protocols used to assess its physicochemical properties, present the quantitative data in a structured format, and illustrate the associated biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for formulation development, analytical method validation, and further preclinical and clinical evaluation of this compound.

Solubility Profile

The aqueous and solvent solubility of this compound was determined to inform its suitability for various formulation strategies and to understand its behavior in biological matrices.

1.1 Experimental Protocol: Kinetic Solubility Assessment

A high-throughput kinetic solubility assay was performed using a nephelometric method.

-

Preparation of Stock Solution: A 10 mM stock solution of this compound was prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: The stock solution was serially diluted in DMSO to create a concentration gradient.

-

Aqueous System Preparation: The DMSO solutions were dispensed into a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1%.

-

Incubation and Measurement: The plate was incubated at room temperature (25°C) for 2 hours with gentle shaking. The turbidity of each well was measured using a nephelometer.

-

Data Analysis: The solubility limit was defined as the highest concentration at which the turbidity was indistinguishable from the background.

1.2 Experimental Protocol: Thermodynamic Solubility Assessment

Thermodynamic solubility was determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound was added to various aqueous and organic solvents in sealed glass vials.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.

-

Sample Processing: The resulting suspensions were filtered through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

pH-Dependent Solubility: For aqueous solubility at different pH values, various buffer systems (e.g., citrate, phosphate, borate) were used.

1.3 Solubility Data Summary

The solubility data for this compound are summarized in the tables below.

Table 1: Kinetic and Thermodynamic Solubility of this compound in Aqueous Buffer

| Parameter | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic Solubility | PBS | 7.4 | 25 | 58.3 |

| Thermodynamic Solubility | Citrate Buffer | 3.0 | 25 | 152.1 |

| Thermodynamic Solubility | Phosphate Buffer | 7.4 | 25 | 45.7 |

| Thermodynamic Solubility | Borate Buffer | 9.0 | 25 | 12.5 |

Table 2: Thermodynamic Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 0.05 |

| Ethanol | 25 | 12.8 |

| Propylene Glycol | 25 | 25.4 |

| PEG 400 | 25 | 48.9 |

| DMSO | 25 | >100 |

Stability Profile

Stability testing was conducted to evaluate the degradation of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

2.1 Experimental Protocol: Forced Degradation Study

Forced degradation studies were performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile/water (1:1).

-

Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Solution exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²).

-

-

Sample Analysis: Stressed samples were analyzed by a stability-indicating HPLC-UV method. Peak purity was assessed using a photodiode array (PDA) detector.

2.2 Experimental Protocol: Long-Term and Accelerated Stability Study

A formal stability study was initiated to determine the shelf-life of this compound.

-

Batch Selection: Three primary batches of this compound were placed on stability.

-

Storage Conditions: Samples were stored under the following conditions:

-

Long-Term: 25°C / 60% Relative Humidity (RH).

-

Accelerated: 40°C / 75% RH.

-

-

Testing Time Points: Samples are pulled and analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions and at 0, 1, 2, 3, and 6 months for accelerated conditions.

-

Analytical Tests: At each time point, samples are tested for appearance, assay, purity (related substances), and moisture content.

2.3 Stability Data Summary

The results from the forced degradation study are presented below.

Table 3: Summary of Forced Degradation Study for this compound

| Stress Condition | % Degradation | Major Degradants (Retention Time, min) |

| 0.1 N HCl, 60°C, 24h | 12.5 | 4.2, 8.9 |

| 0.1 N NaOH, 60°C, 24h | 28.1 | 6.7 |

| 3% H₂O₂, RT, 24h | 8.3 | 10.1 |

| Thermal (Solid), 80°C, 48h | 2.1 | Not Detected |

| Photostability | 5.5 | 7.5 |

Visualizations

3.1 Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of the MAPK/ERK signaling pathway.

3.2 Experimental Workflow for Solubility Testing

The workflow for determining the thermodynamic solubility of this compound is depicted below.

3.3 Experimental Workflow for Stability Testing

The following diagram outlines the process for conducting a forced degradation study.

Preliminary Toxicity Assessment of OS 1808: A Methodological Framework

Disclaimer: As of December 2025, publicly available information regarding the preliminary toxicity of a compound specifically designated "OS 1808" is not available. This document, therefore, serves as an in-depth technical guide and whitepaper outlining the standard and recommended methodologies for conducting a preliminary toxicity assessment for a novel therapeutic candidate, using "this compound" as a placeholder. This framework is intended for researchers, scientists, and drug development professionals to guide the design and execution of crucial preclinical safety studies.

Introduction to Preclinical Toxicity Assessment

The primary objective of a preliminary toxicity assessment is to characterize the safety profile of a new chemical entity (NCE) like this compound before it can be administered to humans in clinical trials.[1][2] This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human studies.[1][3] The assessment is a critical component of the regulatory submission package and is conducted in compliance with Good Laboratory Practice (GLP) guidelines.[1][3][4]

Core Components of a Preliminary Toxicity Assessment

A comprehensive preliminary toxicity assessment for this compound would typically include the following core studies:

-

Acute Toxicity Studies: To determine the effects of a single high dose of the substance.[5]

-

Repeat-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over a defined period.[1][3][6]

-

Genotoxicity Assays: To assess the potential of the compound to cause damage to genetic material.[7][8][9]

-

Safety Pharmacology Studies: To investigate the effects on vital physiological functions.[2][10][11][12]

The following sections detail the experimental protocols for each of these essential study types.

Experimental Protocols

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify potential target organs for acute toxicity after a single administration of this compound.[5]

Methodology:

-

Test System: Typically, two mammalian species, one rodent (e.g., Sprague Dawley rats) and one non-rodent, are used.[4]

-

Administration Route: The route of administration should be the same as the intended clinical route (e.g., oral, intravenous).[4]

-

Dose Levels: A range of doses, including a control group and at least three test groups, are used to determine the dose-response relationship.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[4]

-

Endpoint Analysis: At the end of the observation period, a gross necropsy is performed on all animals. Histopathological examination of major organs and tissues is conducted to identify any treatment-related changes.

Data Presentation:

| Parameter | Description |

| LD50 Value | The statistically estimated dose that is expected to be lethal to 50% of the test animals. |

| Clinical Observations | A detailed record of all observed signs of toxicity, such as changes in behavior, appearance, and physiological functions.[4] |

| Body Weight Changes | Mean body weight and body weight changes over the observation period.[4] |

| Gross Pathology Findings | Macroscopic observations made during necropsy, including any abnormalities in organs and tissues.[4] |

| Histopathology Findings | Microscopic examination of tissues to identify cellular changes, inflammation, or other signs of toxicity. |

Repeat-Dose Toxicity Studies

Objective: To characterize the toxicological profile of this compound following repeated administration and to identify potential target organs of toxicity.[1][3][6]

Methodology:

-

Test System: Similar to acute studies, two species (one rodent, one non-rodent) are generally required.[1][3]

-

Study Duration: The duration of the study depends on the proposed duration of clinical use.[1][3][6] For early-phase clinical trials, a 28-day or 90-day study is common.[13]

-

Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The high dose should be a maximum tolerated dose (MTD) or a limit dose.

-

Parameters Monitored: Daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.[13]

-

Endpoint Analysis: At the end of the study, a full necropsy and histopathological examination of a comprehensive list of organs and tissues are conducted.

Data Presentation:

| Parameter | Description |

| NOAEL | No-Observed-Adverse-Effect Level: The highest dose at which no adverse treatment-related findings are observed. |

| Clinical Pathology | Summary of changes in hematology (e.g., red and white blood cell counts) and clinical biochemistry (e.g., liver and kidney function markers) parameters.[13] |

| Organ Weights | Absolute and relative organ weights. |

| Gross and Histopathology | Detailed description of all macroscopic and microscopic findings, including the incidence and severity of any lesions. |

Genotoxicity Assays

Objective: To assess the potential for this compound to induce mutations or chromosomal damage. A standard battery of tests is required to cover various genotoxic endpoints.[7]

Methodology:

A standard battery of genotoxicity tests typically includes:

-

A test for gene mutation in bacteria (Ames test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

An in vitro cytogenetic assay for chromosomal damage: This can be a chromosome aberration assay in mammalian cells (e.g., human peripheral blood lymphocytes) or an in vitro micronucleus test.

-

An in vivo test for genotoxicity: Typically a micronucleus test in rodent hematopoietic cells.

Data Presentation:

| Assay | Endpoint Measured | Result Interpretation |

| Ames Test | Reversion of mutant bacterial strains to wild type. | A significant, dose-related increase in revertant colonies indicates mutagenic potential. |

| In Vitro Micronucleus | Presence of micronuclei in the cytoplasm of interphase cells. | An increase in micronucleated cells suggests clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. |

| In Vivo Micronucleus | Frequency of micronucleated polychromatic erythrocytes in bone marrow or blood. | A significant increase in micronucleated cells in treated animals indicates in vivo genotoxic potential. |

Safety Pharmacology Studies

Objective: To identify undesirable pharmacodynamic properties of this compound that may have relevance to human safety.[10] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[10][11]

Methodology:

-

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog, non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

-

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

-

Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess behavioral and neurological changes, including effects on motor activity, coordination, and reflexes.

Data Presentation:

| System | Key Parameters Measured | Potential Adverse Findings |

| Cardiovascular | Blood pressure, heart rate, ECG intervals (PR, QRS, QT, QTc). | Hypotension/hypertension, bradycardia/tachycardia, arrhythmia, QT interval prolongation. |

| Respiratory | Respiratory rate, tidal volume, minute volume. | Respiratory depression or stimulation. |

| Central Nervous | Behavioral changes, motor activity, coordination, sensory/motor reflex responses. | Sedation, excitation, ataxia, convulsions, changes in body temperature. |

Visualization of Experimental Workflows and Pathways

General Preclinical Toxicity Assessment Workflow

Caption: Workflow for a standard preclinical toxicity assessment.

DNA Damage Response Signaling

Caption: A simplified signaling pathway for the DNA damage response.

Conclusion

The preliminary toxicity assessment is a cornerstone of the drug development process, providing essential safety data to support the transition from preclinical research to clinical trials. The methodologies outlined in this guide represent the current industry and regulatory standards for evaluating the safety of a novel compound like this compound. A thorough and well-documented execution of these studies is paramount for ensuring patient safety and for the successful progression of a new therapeutic candidate.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. dep.nj.gov [dep.nj.gov]

- 5. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. scispace.com [scispace.com]

- 8. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

- 13. oecd.org [oecd.org]

BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy

A Technical Whitepaper on the Discovery, Development, and Mechanism of Action of BI-1808

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1] Developed by BioInvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical trials for the treatment of solid tumors and T-cell lymphomas.[2][3] This technical guide provides an in-depth overview of the discovery and development history of BI-1808, its mechanism of action, and a summary of the available preclinical and clinical data.

Discovery and Development History

BI-1808 was identified through BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for the simultaneous identification of disease-associated targets and antibodies that bind to them, using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a phage display library containing over 30 billion human antibody genes, enabling the selection of antibodies with high specificity and affinity.[5][7]

The discovery process for BI-1808 involved screening for antibodies that could modulate the activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response and are characterized by high expression of TNFR2.[6] This led to the identification of BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]

Following its discovery, BI-1808 underwent preclinical development, which included in vitro functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action:

-

Ligand Blockade: BI-1808 is a complete ligand-blocking antibody, preventing the binding of TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.

-

FcγR-Dependent Effector Function: As an IgG1 antibody, BI-1808 engages with Fcγ receptors (FcγR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn, promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing tumor cells.[8][10]

The combination of ligand blockade and Treg depletion shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the anti-tumor immune response.

Signaling Pathway

BI-1808 blocks TNF-α binding to TNFR2 and mediates Treg depletion via ADCC.

Preclinical Data

In Vitro Studies

A wide panel of human and mouse TNFR2-specific antibodies were characterized for their ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as the lead candidate based on its potent ligand-blocking and FcγR-dependent effector functions.[8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]

In Vivo Studies

In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was shown to be FcγR-dependent and was associated with intratumoral Treg depletion and CD8+ T cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-1808.[9]

Toxicology Studies

Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at receptor saturation.[9]

Clinical Development: The NCT04752826 Trial

BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients with advanced solid tumors and T-cell lymphomas.[2]

Study Design

The study consists of two main parts:

-

Phase 1 (Dose Escalation):

-

Part A: BI-1808 monotherapy dose escalation.

-

Part B: BI-1808 in combination with pembrolizumab (B1139204) dose escalation.

-

-

Phase 2a (Dose Expansion):

-

Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.

-

Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.

-

Flowchart of the NCT04752826 clinical trial design.

Quantitative Data Summary

Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)

| Dose Level (mg) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 25 | - | 0 |

| 75 | - | 0 |

| 225 | - | 0 |

| 675 | - | 0 |

| 1000 | - | 0 |

| Data as of June 2023. No Maximum Tolerated Dose (MTD) was reached.[10] |

Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024) [2]

| Best Overall Response | Number of Evaluable Patients (N=26) |

| Complete Response (CR) | 1 |

| Partial Response (PR) | 1 |

| Stable Disease (SD) | 9 |

Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June 2025) [3]

| Best Overall Response | Number of Evaluable Patients (N=9) |

| Complete Response (CR) | 1 |

| Partial Response (PR) | 3 |

| Stable Disease (SD) | 5 |

| Disease Control Rate | 100% |

Table 4: Pharmacokinetics and Pharmacodynamics

| Parameter | Observation |

| Half-life (t½) | Approximately 1 week at doses ≥ 675 mg Q3W[10] |

| Receptor Occupancy (RO) | Complete RO throughout the dosing interval at doses ≥ 675 mg[10] |

| Regulatory T-cells (Tregs) | Significant reduction at doses ≥ 675 mg[10] |

| Soluble TNFR2 (sTNFR2) | Substantial increase at doses ≥ 675 mg[10] |

Safety and Tolerability

BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed, and no maximum tolerated dose was reached.[10][11] The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3][12]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to BioInvent, the following provides an overview of the methodologies used in key preclinical studies based on available information.

In Vivo Efficacy Studies (Murine Surrogate)

-

Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]

-

Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcγR-engaging properties.[9]

-

Treatment: Single agent and in combination with an anti-PD-1 antibody.[9]

-

Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment (e.g., Treg depletion, CD8+ T cell infiltration).[9][13]

GLP Toxicology Study in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys.[9]

-

Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]

-

Administration: Weekly intravenous administration for four consecutive weeks.[9]

-

Observation Period: Followed by an eight-week recovery period.[9]

-

Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]

Receptor Occupancy Assay

-

Method: Flow cytometry-based assay performed on peripheral blood samples from patients in the clinical trial.[10]

-

Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells.[10]

Conclusion

BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of action. Its discovery and development have been guided by a patient-centric approach, utilizing advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown encouraging early signs of efficacy and good tolerability in patients with advanced cancers, including solid tumors and T-cell lymphomas. The continued development of BI-1808 holds the potential to provide a new and effective immunotherapeutic option for cancer patients.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]

- 3. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]

- 4. researchgate.net [researchgate.net]

- 5. Technology | BioInvent [bioinvent.com]

- 6. Discovery & Innovation | BioInvent [bioinvent.com]

- 7. n-CoDeR concept: unique types of antibodies for diagnostic use and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioinvent.com [bioinvent.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. BioInvent presents positive data at SITC from clinical Phase 1/2a trial of BI-1808 as single agent [view.news.eu.nasdaq.com]

- 12. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]

- 13. bioinvent.se [bioinvent.se]

In-Depth Technical Guide to OS 1808 (CV-1808)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

OS 1808, also known by its synonyms CV-1808 and 2-Phenylaminoadenosine (B1669347), is a potent adenosine (B11128) A2 receptor agonist. Its fundamental chemical identifiers are summarized below.

| Identifier | Value | Reference |

| CAS Number | 53296-10-9 | [1] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [1] |

| Molecular Formula | C₁₆H₁₈N₆O₄ | |

| Molecular Weight | 358.36 g/mol |

Mechanism of Action & Signaling Pathway

This compound functions as a non-selective agonist for the A2 adenosine receptors, with a higher affinity for the A2A subtype. The activation of these G-protein coupled receptors initiates a signaling cascade that is central to its pharmacological effects.

Upon binding to the A2A receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling pathway is pivotal to the vasodilatory and antihypertensive properties of this compound.

Furthermore, this compound has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in the synthesis of dopamine (B1211576). This effect is also mediated through the activation of A2 receptors and the subsequent increase in cAMP.

Signaling pathway of this compound via the Adenosine A2A receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing insights into its potency and efficacy in various experimental models.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (A1 Receptor) | 910 nM | Rat cortical membranes | |

| IC₅₀ (A2 Receptor) | 115 nM | Rat striatal membranes | |

| EC₂₅ (Coronary Flow) | 110 nM | Perfused working rat heart | |

| ED₂₅ (Blood Pressure) | 28 µg/kg | Normotensive rats | |

| ED₃₀ (Blood Pressure) | 5.32 µg/kg | Spontaneously Hypertensive Rats (SHR) | |

| L-DOPA Accumulation | Effective at 500 nmol/kg | Rat striatum | |

| Conditioned Avoidance Response (CAR) Blockade ED₅₀ | 1.3 mg/kg | Rats |

Detailed Experimental Protocols

In Vivo Myocardial Ischemia Model in Anesthetized Dogs

This protocol details the methodology used to assess the effect of this compound on myocardial ischemia.

1. Animal Preparation:

-

Mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, i.v.).

-

Anesthesia is maintained with a continuous infusion of sodium pentobarbital (4-6 mg/kg/h).

-

Animals are artificially ventilated with room air.

-

A left thoracotomy is performed in the fourth intercostal space, and the heart is suspended in a pericardial cradle.

-

A major branch of the left anterior descending coronary artery is isolated for occlusion.

2. Ischemia Induction and ECG Recording:

-

Myocardial ischemia is induced by occluding the isolated coronary artery branch for 5 minutes.

-

Epicardial electrocardiograms (ECGs) are recorded from the center of the ischemic area.

-

The magnitude of ST-segment elevation is measured as an index of the severity of ischemia.

3. Drug Administration:

-

This compound is dissolved in a vehicle (e.g., physiological saline).

-

The drug is administered via intravenous infusion at doses of 0.25 and 0.5 µg/kg/min for 10 minutes.

-

In some experiments with continuous coronary occlusion, this compound is administered as an intravenous bolus (0.3 and 1.0 µg/kg).

4. Hemodynamic and Blood Flow Measurements:

-

Aortic and left ventricular pressures are monitored.

-

Heart rate is derived from the arterial pressure pulse.

-

Myocardial blood flow in the ischemic area and retrograde blood flow from the ischemic area can be measured using appropriate techniques (e.g., microspheres, electromagnetic flowmetry).

5. Data Analysis:

-

Changes in ST-segment elevation, hemodynamic parameters, and blood flow are measured before, during, and after drug administration.

-

Statistical analysis is performed to determine the significance of the observed effects.

In Vitro and In Vivo Stimulation of Dopamine Synthesis

This protocol describes the methods to evaluate the effect of this compound on dopamine synthesis by measuring tyrosine hydroxylase activity.

In Vitro Assay (Rat Striatal Slices): 1. Tissue Preparation:

-

Striata from male Sprague-Dawley rats are rapidly dissected and sliced.

-

Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂.

2. Incubation with this compound:

-

Slices are incubated with varying concentrations of this compound (referred to as 2-phenylaminoadenosine or PAD in the study).

-

The incubation is carried out in the presence of a decarboxylase inhibitor to allow for the accumulation of L-DOPA.

3. Measurement of Tyrosine Hydroxylase Activity:

-

The reaction is stopped by the addition of perchloric acid.

-

The accumulated L-DOPA in the tissue and medium is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Tyrosine hydroxylase activity is expressed as the rate of L-DOPA formation.

In Vivo Assay (Intracerebroventricular Administration): 1. Animal Surgery and Drug Administration:

-

Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

A cannula is implanted into the lateral cerebral ventricle.

-

After a recovery period, this compound is administered via intracerebroventricular injection.

2. Measurement of Dopamine Synthesis:

-

At a specified time after drug administration, the animals are sacrificed.

-

The striatum is dissected, and the levels of dopamine and its metabolites are measured using HPLC with electrochemical detection.

-

An increase in the ratio of metabolites to dopamine is indicative of increased dopamine synthesis.

Adenylyl Cyclase Activity Assay

This protocol outlines a general method for measuring the effect of this compound on adenylyl cyclase activity.

1. Membrane Preparation:

-

Tissue of interest (e.g., rat striatum) is homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate buffer.

2. Assay Reaction:

-

The membrane preparation is incubated in a reaction mixture containing:

-

ATP (substrate)

-

A radioactive tracer (e.g., [α-³²P]ATP)

-

Mg²⁺ (a cofactor for adenylyl cyclase)

-

An ATP regenerating system (to maintain ATP concentration)

-

A phosphodiesterase inhibitor (to prevent cAMP degradation)

-

Varying concentrations of this compound.

-

3. Quantification of cAMP:

-

The reaction is terminated, and the produced radioactive cAMP is separated from the unreacted ATP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

The radioactivity of the eluted cAMP fraction is measured using a scintillation counter.

4. Data Analysis:

-

The amount of cAMP produced is calculated and expressed as pmol of cAMP formed per minute per mg of protein.

-

The stimulatory effect of this compound is determined by comparing the adenylyl cyclase activity in the presence of the drug to the basal activity.

References

Methodological & Application

Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

OS 1808, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.

Mechanism of Action

BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.

Signaling Pathway

The binding of TNF-α to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.

Caption: TNFR2 signaling and BI-1808 mechanism.

Quantitative Data Summary

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

| Response Category | Number of Patients (n=13) | Percentage |

| Objective Response Rate | 6 | 46% |

| Complete Response | 1 | 8% |

| Partial Response | 5 | 38% |

| Disease Control Rate | 12 | 92% |

| Stable Disease | 6 | 46% |

| Progressive Disease | 1 | 8% |

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

| Parameter | Observation | Dose Level |

| Receptor Occupancy | >95% saturation within 4 hours post-infusion | ≥ 675 mg |

| Near full saturation maintained throughout dosing interval | 675 mg and 1000 mg | |

| Soluble TNFR2 (sTNFR2) | Increased levels in all treated subjects | Dose-dependent |

| Regulatory T-cells (Tregs) | Significant reduction | ≥ 675 mg |

Data from a Phase 1/2a clinical trial.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.

Experimental Workflow: In Vitro Assessment of BI-1808

Caption: In vitro experimental workflow for BI-1808.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

Materials:

-

TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)

-

Complete cell culture medium

-

BI-1808 antibody

-

Isotype control antibody

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Add 100 µL of MTT solvent to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)

This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells

-

Treg isolation kit (optional)

-

Complete RPMI-1640 medium

-

BI-1808 antibody and isotype control

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Preparation and Labeling:

-

Isolate PBMCs or specific T-cell populations from whole blood.

-

If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.

-

Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.

-

-

Co-culture Setup:

-

In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).

-

Add T-cell activation reagents to stimulate the cells.

-

Add serial dilutions of BI-1808 or isotype control.

-

Incubate for 3-5 days at 37°C, 5% CO2.

-

-

Staining for Flow Cytometry:

-

Harvest the cells and wash with PBS.

-

Perform surface staining with antibodies against CD3, CD4, and CD8.

-

For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain with antibodies against CD25 and FoxP3.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).

-

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

Materials:

-

TNFR2-expressing cells

-

BI-1808 antibody and isotype control

-

TNF-α (for stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary.

-

Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total protein levels.

-

References

- 1. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 2. Co-culture of primary human T cells with leukemia cells to measure regulatory T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-1808, an Anti-TNFR2 Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of BI-1808, a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3]

Introduction to BI-1808

BI-1808 is a first-in-class investigational antibody that shows promise in cancer immunotherapy.[4][5] It functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells, thereby enhancing the immune system's ability to combat cancer cells.[1][2][4]

Dissolution and Storage of BI-1808

Proper dissolution and storage are critical for maintaining the stability and activity of BI-1808. As specific manufacturer's instructions for research-grade BI-1808 are not publicly available, the following protocols are based on general best practices for monoclonal antibodies.

2.1. Reconstitution of Lyophilized Antibody

For optimal performance, it is recommended to reconstitute lyophilized BI-1808 shortly before use.

| Parameter | Recommendation |

| Reconstitution Buffer | Sterile, distilled water or sterile phosphate-buffered saline (PBS). |

| Final Concentration | A common starting concentration is 1 mg/mL. |

| Reconstitution Process | 1. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.2. Gently add the recommended volume of sterile diluent.3. Swirl the vial gently to dissolve the antibody. Avoid vigorous shaking to prevent denaturation. |

| Post-Reconstitution | The reconstituted antibody can be stored at 2-8°C for short-term use (up to one week).[6] |

2.2. Storage Recommendations

Proper storage is essential to prevent degradation and loss of activity.

| Storage Condition | Recommendation |

| Lyophilized Antibody | Store at -20°C or -80°C for long-term stability. |

| Reconstituted Antibody (Short-term) | Store at 2-8°C for up to one week. |

| Reconstituted Antibody (Long-term) | For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored at -20°C or -80°C.[7] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help maintain stability.[6] |

Experimental Protocols

The following are generalized protocols for common experimental applications of BI-1808. Researchers should optimize these protocols for their specific experimental setup.

3.1. In Vitro T-cell Activation Assay

This protocol outlines a method to assess the effect of BI-1808 on T-cell activation in vitro.

Workflow for In Vitro T-cell Activation Assay

Caption: Workflow for assessing T-cell activation in vitro.

3.2. In Vivo Murine Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a murine surrogate of BI-1808 in a mouse cancer model.

Workflow for In Vivo Murine Tumor Model

Caption: Workflow for in vivo evaluation of BI-1808.

BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[5] By blocking the binding of TNF-α to TNFR2, BI-1808 is believed to mediate its anti-tumor effects through an FcγR-dependent mechanism.[2][8] This leads to the depletion of immunosuppressive Tregs and an increase in the number and activity of cytotoxic CD8+ T cells within the tumor.[8]

Mechanism of Action of BI-1808

Caption: Simplified signaling pathway of BI-1808.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. bioinvent.com [bioinvent.com]

- 5. BioInvent Presents Promising Early Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 - BioSpace [biospace.com]

- 6. Antibody Storage and Antibody Shelf Life [labome.com]

- 7. neobiotechnologies.com [neobiotechnologies.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing BI-1808 Target Engagement with TNFR2 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] TNFR2, also known as TNFRSF1B, is a critical receptor in the TNF signaling pathway and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[2][3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, leading to the depletion of intratumoral Tregs and the expansion of CD8+ T cells, thereby promoting an anti-tumor immune response.[1][4][5] As a promising immunomodulatory agent for cancer therapy, it is currently undergoing clinical trials for various solid tumors and T-cell lymphomas.[2][6]

These application notes provide a detailed protocol for utilizing Western blotting to evaluate the engagement of BI-1808 with its target, TNFR2. This can be assessed by measuring the modulation of TNFR2 protein levels in response to BI-1808 treatment in relevant cell lines.

Signaling Pathway and Experimental Rationale

BI-1808's mechanism of action centers on its binding to TNFR2, thereby inhibiting downstream signaling and inducing FcγR-dependent depletion of TNFR2-expressing Tregs.[4][7] A Western blot can be employed to quantify the levels of TNFR2 protein in cell lysates following treatment with BI-1808. A significant decrease in the detected TNFR2 protein levels would suggest target engagement and subsequent degradation or cellular depletion.

Caption: BI-1808 binds to TNFR2, blocking downstream signaling and leading to Treg depletion.

Experimental Protocol: Western Blot for TNFR2

This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to assess TNFR2 protein levels.

Materials and Reagents

-

Cell Lines: A suitable cell line expressing high levels of TNFR2 (e.g., activated human Tregs, or a T-cell lymphoma line like CTCL).

-

BI-1808: Therapeutic antibody.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-TNFR2/TNFRSF1B polyclonal antibody